Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Acyl coenzyme A (acyl-CoA) thioesters are used by a variety of physiological pathways, including energy production by β-oxidation in mitochondria and peroxisomes and the biosynthesis of triacylglycerols, phospholipids, and cholesterol esters. In addition, palmitoyl CoA serves as a substrate for palmitoylation, a post-translational protein modification in which a protein acyltransferase transfers the palmitoyl group to a free thiol on target proteins. Palmitoyl alkyne-CoA is an ω-alkynylated form of palmitoyl CoA. The terminal alkyne group allows the use of click chemistry linking reactions to label or pull down compounds that interact with palmitoyl CoA or, after palmitoyl transfer, the acyl group. Specifically, palmitoyl alkyne-CoA may be useful in assessing the in vitro palmitoylation of proteins.
2alpha,3alpha-epithio-17alpha-methyl-5alpha-androstan-17beta-ol is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
MMB2201 is a synthetic cannabinoid that combines methyl valinate with the 1-(5-fluoropentyl)-indole-3-keto subgroup of AM2201 The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Prostaglandin F2α diethyl amide (PGF2α-NEt2) is an analog of PGF2α in which the C-1 carboxyl group has been modified to an N-diethyl amide. PG esters have been shown to have ocular hypotensive activity. PG N-ethyl amides were recently introduced as alternative PG hypotensive prodrugs. Studies in our laboratories have shown that bovine and human corneal tissue converts the N-ethyl amides of various PGs to the free acids with a conversion efficiency of about 4 µg/g corneal tissue/hr. However, we find that dialkyl amides such as PGF2α-NEt2 are inert to corneal amidase activity, and are not converted in any detectable amount to the corresponding free acids. These compounds may therefore be useful tools in elucidating the claim that PG amides have intrinsic intraocular hypotensive activity.
Guanosine 5′-triphosphate (GTP) acts as a substrate for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication. It is generated by the citric acid cycle and provides a source of energy for protein synthesis and gluconeogenesis, activating substrates in metabolic reactions. GTP is essential for G protein-related signal transduction in second-messenger mechanisms where it is converted to GDP through the action of GTPases.
ONO-AE3-208 is an antagonist of the EP4 receptor (Ki = 1.3 nM) that less potently affects EP3, FP, and TP receptors (Kis = 30, 790, and 2,400 nM, respectively) and is without effect on other prostanoid receptors. In wild type mice, it mimics deletion of EP4 by producing severe colitis, with epithelial loss, crypt damage, and inflammation, after treatment with 3% dextran sodium sulfate. ONO-AE3-208 has also been used to implicate EP4 signaling in immune and autoimmune responses, inflammation, and cancer.